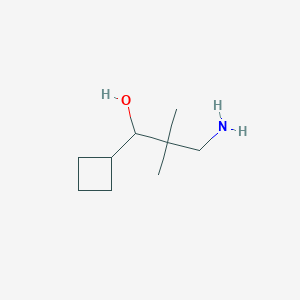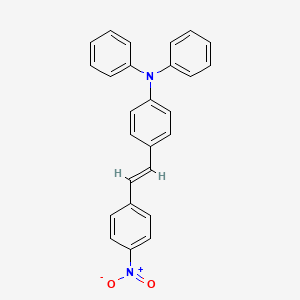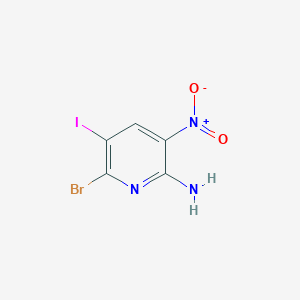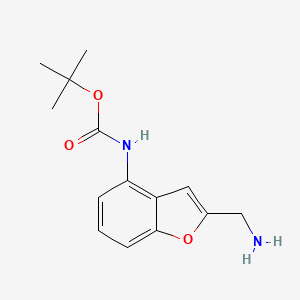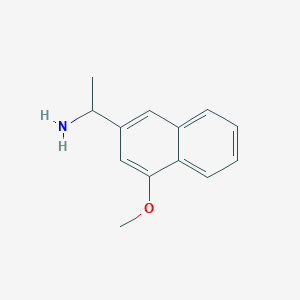
1-(4-Methoxynaphthalen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxynaphthalen-1-yl)ethan-1-amine , is a chemical compound with the following properties:
CAS Number: 910396-31-5
Molecular Formula: C₁₄H₁₆NO
Molecular Weight: 201.27 g/mol
IUPAC Name: 2-(4-methoxy-1-naphthyl)ethanamine
Preparation Methods
Synthetic Routes: The synthetic route to prepare 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine involves the following steps:
Amination of 1-(4-Methoxynaphthalen-2-yl)ethan-1-one: The ketone precursor, 1-(4-methoxynaphthalen-2-yl)ethan-1-one, can be aminated using ammonia or an amine reagent.
Reductive Amination: Alternatively, reductive amination of the ketone with an amine and a reducing agent (such as sodium cyanoborohydride) can yield the desired amine product .
Industrial Production: Industrial-scale production methods for this compound are not widely documented. it can be synthesized in the laboratory using the above routes.
Chemical Reactions Analysis
1-(4-Methoxynaphthalen-2-yl)ethan-1-amine can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding imine or oxime.
Reduction: Reduction of the ketone precursor yields the amine.
Substitution: The amine group can undergo nucleophilic substitution reactions. Common reagents include ammonia, hydrogen gas, and reducing agents.
Major products:
- This compound itself
- 1-(4-Methoxynaphthalen-2-yl)ethan-1-one (the ketone precursor)
Scientific Research Applications
1-(4-Methoxynaphthalen-2-yl)ethan-1-amine finds applications in:
- Medicinal Chemistry : It may serve as a scaffold for drug development due to its aromatic structure.
- Biological Studies : Researchers explore its interactions with receptors and enzymes.
- Industry : It could be used in the synthesis of other compounds .
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While 1-(4-Methoxynaphthalen-2-yl)ethan-1-amine is unique in its structure, similar compounds include:
- 1-(4-Methoxynaphthalen-2-yl)ethan-1-one : The ketone form of the compound.
- Other Naphthalene Derivatives : Explore related naphthalene-based molecules .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(4-methoxynaphthalen-2-yl)ethanamine |
InChI |
InChI=1S/C13H15NO/c1-9(14)11-7-10-5-3-4-6-12(10)13(8-11)15-2/h3-9H,14H2,1-2H3 |
InChI Key |
YMORCTCUKMFZCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C(=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



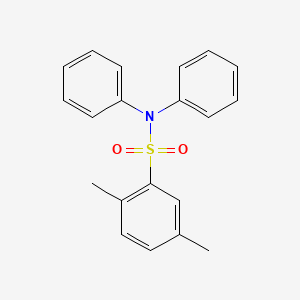
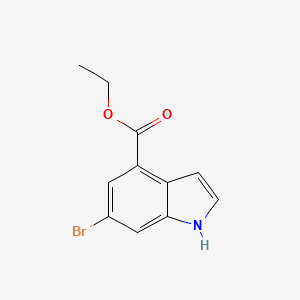
phosphanium chloride](/img/structure/B13148488.png)
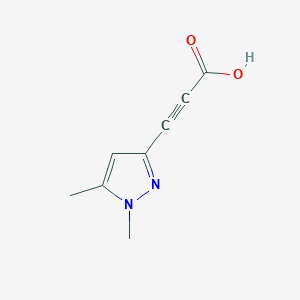
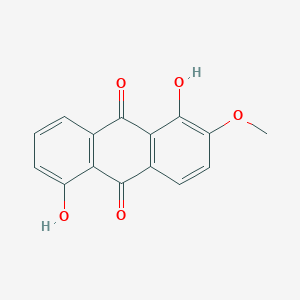
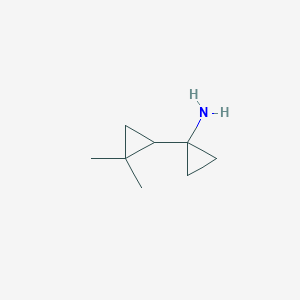

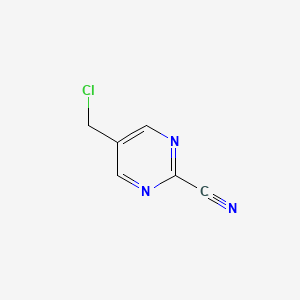
![Benzoicacid,4-[(1Z)-2-bromoethenyl]-,methylester](/img/structure/B13148521.png)
